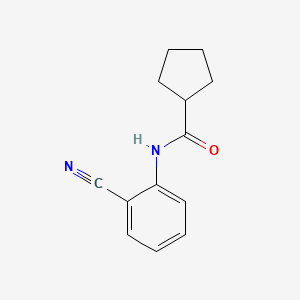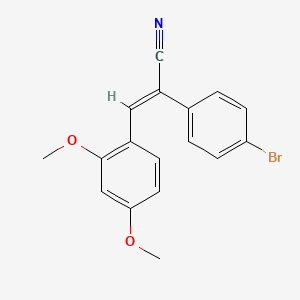![molecular formula C22H22N2OS B5296961 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane is a chemical compound that belongs to the class of azepane derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the GABAergic, serotonergic, and dopaminergic systems, which are involved in the regulation of mood, pain, and cognition.
Biochemical and Physiological Effects:
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to enhance the activity of GABAergic and serotonergic systems, which are involved in the regulation of mood and anxiety. Additionally, it has been shown to improve cognitive function and memory by enhancing the activity of cholinergic and glutamatergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane in lab experiments include its high potency, selectivity, and low toxicity. It has also been found to have good pharmacokinetic properties, such as good oral bioavailability and long half-life. However, its limitations include its high cost, limited availability, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane. One direction is to further investigate its mechanism of action and identify its molecular targets in the central nervous system. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane to enable its wider use in scientific research.
Synthesemethoden
The synthesis of 4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane involves the reaction of 3-thiophenecarboxaldehyde, 6-bromo-3-pyridinecarboxylic acid, and 4-phenyl-1-aminopentane in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane has been investigated for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. It has also been studied for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
(4-phenylazepan-1-yl)-(6-thiophen-3-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c25-22(19-8-9-21(23-15-19)20-11-14-26-16-20)24-12-4-7-18(10-13-24)17-5-2-1-3-6-17/h1-3,5-6,8-9,11,14-16,18H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABNLZRRXGICFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CN=C(C=C2)C3=CSC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)

![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)

![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)
![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)
![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)